molecular formula C4HCl2FN2 B1315852 3,6-Dichloro-4-fluoropyridazine CAS No. 92920-33-7

3,6-Dichloro-4-fluoropyridazine

Cat. No.: B1315852
CAS No.: 92920-33-7
M. Wt: 166.97 g/mol
InChI Key: WRZCRLSBKBKWAP-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-fluoropyridazine: is a heterocyclic compound with the molecular formula C4HCl2FN2 and a molecular weight of 166.97 g/mol . It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a pyridazine ring. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-4-fluoropyridazine typically involves the chlorination and fluorination of pyridazine derivatives. One common method involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80 degrees Celsius . The reaction is followed by purification steps to obtain the pure product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-4-fluoropyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3,6-Dichloro-4-fluoropyridazine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-fluoropyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the functional groups attached to it. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

    3,6-Dichloropyridazine: Similar in structure but lacks the fluorine atom.

    4-Fluoropyridazine: Contains a fluorine atom but lacks the chlorine atoms.

    3,5-Dichloro-2,4,6-trifluoropyridine: Contains multiple fluorine atoms and chlorine atoms, making it more reactive.

Uniqueness: 3,6-Dichloro-4-fluoropyridazine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridazine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,6-dichloro-4-fluoropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FN2/c5-3-1-2(7)4(6)9-8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZCRLSBKBKWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561518
Record name 3,6-Dichloro-4-fluoropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92920-33-7
Record name 3,6-Dichloro-4-fluoropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DICHLORO-4-FLUOROPYRIDAZINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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